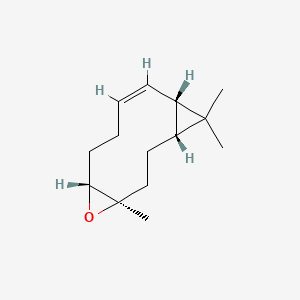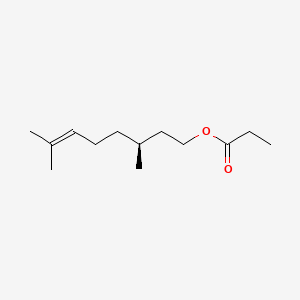
Ethyl (2,3,4,5-tetrachlorophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2,3,4,5-tetrachlorophenoxy)acetate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl group attached to the acetate moiety, which is further linked to a tetrachlorophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,3,4,5-tetrachlorophenoxy)acetate typically involves the esterification of 2,3,4,5-tetrachlorophenol with ethyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or toluene to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, ensuring high purity and consistent quality of the final product.
化学反应分析
Types of Reactions
Ethyl (2,3,4,5-tetrachlorophenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, the ester bond can be hydrolyzed to yield 2,3,4,5-tetrachlorophenol and ethyl acetate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The tetrachlorophenoxy group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 2,3,4,5-tetrachlorophenol and ethyl acetate.
Reduction: Corresponding alcohol.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
科学研究应用
Ethyl (2,3,4,5-tetrachlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products due to its unique chemical properties.
作用机制
The mechanism by which ethyl (2,3,4,5-tetrachlorophenoxy)acetate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological responses.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simpler ester with similar esterification properties but lacking the tetrachlorophenoxy group.
Methyl (2,3,4,5-tetrachlorophenoxy)acetate: Similar structure but with a methyl group instead of an ethyl group.
2,3,4,5-Tetrachlorophenol: The parent phenol compound without the ester linkage.
Uniqueness
This compound is unique due to the presence of the tetrachlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in research and industrial settings.
属性
CAS 编号 |
88927-42-8 |
|---|---|
分子式 |
C10H8Cl4O3 |
分子量 |
318.0 g/mol |
IUPAC 名称 |
ethyl 2-(2,3,4,5-tetrachlorophenoxy)acetate |
InChI |
InChI=1S/C10H8Cl4O3/c1-2-16-7(15)4-17-6-3-5(11)8(12)10(14)9(6)13/h3H,2,4H2,1H3 |
InChI 键 |
RHRBTKQRBONJDB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=CC(=C(C(=C1Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


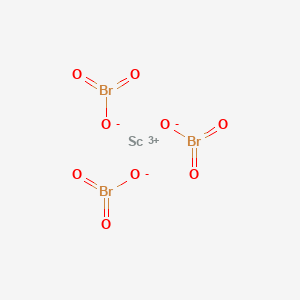


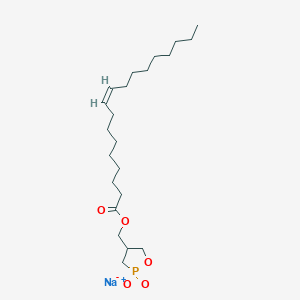
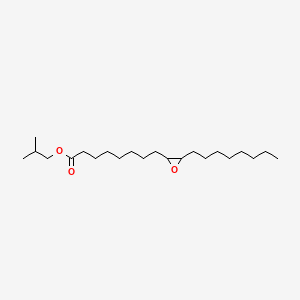
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide](/img/structure/B15175763.png)
![tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B15175771.png)



![2-Amino-6-benzyl-5-[3-(phenylamino)propyl]pyrimidin-4(1h)-one](/img/structure/B15175789.png)
